molecular formula C18H19NO5S B12792388 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione CAS No. 113361-38-9

7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione

Cat. No.: B12792388
CAS No.: 113361-38-9
M. Wt: 361.4 g/mol
InChI Key: RGLXGQWRQRWRLI-UHFFFAOYSA-N
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Description

7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a methoxy group, and a sulfonyl group attached to a methylphenyl ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydroisoquinoline ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of interest in pharmacology. It may exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione: shares similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113361-38-9

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

7-methoxy-6-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-5,8-dione

InChI

InChI=1S/C18H19NO5S/c1-11-4-6-13(7-5-11)25(22,23)19-9-8-14-15(10-19)17(21)18(24-3)12(2)16(14)20/h4-7H,8-10H2,1-3H3

InChI Key

RGLXGQWRQRWRLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)C(=C(C3=O)C)OC

Origin of Product

United States

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